2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid
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Overview
Description
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a thiazole ring substituted with a boronic acid group and a 4-methylpiperidine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylpiperidine with thiazole-4-boronic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the thiazole ring or the piperidine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole ring and piperidine moiety contribute to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Thiazole-4-boronic acid: Similar in structure but lacks the piperidine moiety.
4-Methylpiperidine: Shares the piperidine moiety but lacks the thiazole and boronic acid groups.
Uniqueness
2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to its combination of a thiazole ring, a boronic acid group, and a 4-methylpiperidine moiety. This unique structure imparts specific reactivity and binding properties that are valuable in various applications .
Properties
IUPAC Name |
[2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-2-4-12(5-3-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLKZOBVTDVSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCC(CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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